Product packaging for Iodine selenocyanate(Cat. No.:CAS No. 105918-66-9)

Iodine selenocyanate

Cat. No.: B13805663
CAS No.: 105918-66-9
M. Wt: 231.89 g/mol
InChI Key: ZOYNPUUEIFFRNY-UHFFFAOYSA-N
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Description

Iodine selenocyanate is a chemical compound with the formula CINSe and a molecular weight of 231.88 g/mol . It is classified as an organic selenocyanate, a family of compounds recognized as important precursors for the synthesis of various bioactive selenium-containing molecules and complex structures like heterocycles . Organic selenocyanates, in general, are often prepared by treating potassium selenocyanate with alkyl halides or other substrates . While specific biological or mechanistic studies on this compound are limited in the public domain, the broader class of organic selenocyanates has been investigated for displaying valuable properties such as anti-cancer, antimicrobial, antioxidant, and leishmanicidal activities in research settings . This compound serves as a specialized reagent for researchers exploring synthetic methodology and the development of novel selenium-containing compounds. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CINSe B13805663 Iodine selenocyanate CAS No. 105918-66-9

Properties

CAS No.

105918-66-9

Molecular Formula

CINSe

Molecular Weight

231.89 g/mol

IUPAC Name

iodo selenocyanate

InChI

InChI=1S/CINSe/c2-4-1-3

InChI Key

ZOYNPUUEIFFRNY-UHFFFAOYSA-N

Canonical SMILES

C(#N)[Se]I

Origin of Product

United States

Advanced Spectroscopic Characterization of Iodine Selenocyanate Systems

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrations within iodine selenocyanate (B1200272) systems. psu.edu These methods provide a "molecular fingerprint" that is invaluable for structural elucidation and for analyzing the nature of the chemical bonds present.

Assignment of Characteristic Vibrational Modes

The vibrational spectra of compounds containing the selenocyanate moiety are characterized by several key stretching and bending modes. The most prominent of these is the C≡N stretching vibration, which typically appears in the region of 2100-2120 cm⁻¹. psu.edu The C-Se stretching vibration is another important diagnostic band.

In the context of iodine selenocyanate complexes, such as the I(SeCN)₂⁻ anion, the vibrations involving the iodine-selenium bond are of particular interest. Far-IR and Raman spectroscopy are essential for observing these low-frequency modes. For the linear or near-linear Se-I-Se arrangement in the I(SCN)₂⁻ ion, analogous to the selenocyanate species, the antisymmetric and symmetric stretching vibrations (ν(I-S)) are observed. psu.edu It is expected that the corresponding ν(I-Se) modes in I(SeCN)₂⁻ would exhibit similar behavior.

The study of related pseudopolyhalide ions, such as I₂(SCN)⁻, reveals an unsymmetrical I-I-S arrangement, which results in the coincidence of certain vibrational modes in both IR and Raman spectra. psu.edu This principle can be extended to this compound species to infer their structural arrangement.

Table 1: Characteristic Vibrational Frequencies for Related Thiocyanate (B1210189) Complexes

IonVibrational ModeWavenumber (cm⁻¹)Spectrum
I(SCN)₂⁻ν(CN)~2110-2120IR, Raman
I(SCN)₂⁻νasym(S-I-S)~184IR
I(SCN)₂⁻νsym(S-I-S)~237Raman
I₂(SCN)⁻ν(I-I-S)136, 192IR

Data sourced from studies on analogous thiocyanate compounds, providing a predictive framework for this compound systems. psu.edu

Conformational Elucidation via Vibrational Data

The number and activity (IR vs. Raman) of observed vibrational bands can provide critical information about the symmetry and conformation of this compound molecules and their complexes. For instance, the mutual exclusion of symmetric and antisymmetric stretching modes between IR and Raman spectra for the I(SCN)₂⁻ ion strongly supports a centrosymmetric, linear S-I-S structure. psu.edu A similar analytical approach is vital for determining the geometry of this compound species. The presence of multiple conformers in a sample can also be detected through the appearance of additional bands in the vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the electronic environment of specific nuclei within a molecule, offering detailed insights into structure and dynamics.

Multinuclear NMR (e.g., ¹³C, ¹⁵N, ⁷⁷Se, ¹²⁷I) Investigations

The presence of multiple NMR-active nuclei in this compound (¹³C, ¹⁴N/¹⁵N, ⁷⁷Se, and ¹²⁷I) allows for a multi-faceted investigation of its structure. nih.govtandfonline.com

¹³C NMR: The chemical shift of the carbon atom in the selenocyanate group provides information about the electronic environment and bonding within the -SeCN moiety. tandfonline.commdpi.com

¹⁵N NMR (or ¹⁴N): Nitrogen NMR can further elucidate the electronic structure of the cyanide group. tandfonline.com

⁷⁷Se NMR: As a spin-1/2 nucleus, ⁷⁷Se is particularly useful for studying selenium-containing compounds. mdpi.comresearchgate.net The ⁷⁷Se chemical shift is highly sensitive to the oxidation state and coordination environment of the selenium atom. researchgate.netacs.org Studies on related selenium cyanide compounds have demonstrated the power of ⁷⁷Se NMR in identifying different species in solution, such as Se(CN)₂, Se₂(CN)₂, and Se₃(CN)₂. mdpi.com

¹²⁷I NMR: Iodine-127 is a quadrupolar nucleus, which often results in very broad signals, making high-resolution detection challenging. huji.ac.ilunito.it However, ¹²⁷I NMR can still be a valuable tool for studying iodide binding and interactions in solution. nih.gov Changes in the ¹²⁷I NMR signal can indicate the formation of complexes involving iodine. nih.gov

Table 2: Representative NMR Data for Selenium Cyanide Species

CompoundNucleusChemical Shift (ppm)Solvent
Se(CN)₂¹³C103.7DMSO-d₆
Se₂(CN)₂¹³C101.97, 104.08DMSO-d₆
Se₃(CN)₂¹³C102.0DMSO-d₆
Se₃(CN)₂⁷⁷Se390.7, 261.3DMSO-d₆

Data for selenium cyanide species, which are structurally related to intermediates in this compound chemistry. mdpi.com

Solution and Solid-State NMR Applications

Both solution and solid-state NMR techniques are employed to study this compound systems. Solution NMR provides information about species present in a given solvent and can be used to study dynamic processes like chemical exchange. nih.gov

Solid-state NMR is crucial for characterizing the structure of these compounds in the crystalline phase. uottawa.ca For instance, ⁷⁷Se solid-state NMR has been effectively used to investigate chalcogen bonding in cocrystals of benzylic selenocyanates. acs.org The selenium chemical shift tensor, measured through solid-state NMR, can be correlated with structural parameters like bond lengths and angles, providing deep insights into non-covalent interactions. acs.org

Mass Spectrometric Techniques for Reactivity and Intermediate Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction products and transient intermediates. In the context of this compound chemistry, MS can be used to confirm the formation of desired products and to gain insight into reaction mechanisms. chemrxiv.orgnih.gov For example, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques used to analyze organoselenium compounds. chemrxiv.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. chemrxiv.org Studies on the metabolism of selenium compounds have shown that MS can identify selenocyanate (SeCN⁻) in biological samples, highlighting its utility in complex matrices. nih.govresearchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques crucial for elucidating the electronic structure of materials like this compound (ISeCN). These methods probe core-level electrons, providing detailed insights into oxidation states, chemical bonding, and the local coordination environment of each constituent element (I, Se, C, and N).

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis involves irradiating a sample with monochromatic X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. The binding energy is highly sensitive to the chemical environment and oxidation state of the emitting atom, a phenomenon known as the chemical shift. For this compound, XPS can independently characterize the iodine, selenium, carbon, and nitrogen atoms.

Iodine (I 3d) Analysis: The I 3d core level spectrum is a key indicator of iodine's oxidation state. The spectrum presents a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling. In a hypothetical ISeCN molecule, where iodine is in a formal +1 oxidation state (I⁺), the I 3d₅/₂ binding energy is expected to be higher than that of iodide (I⁻, ~619 eV) but lower than that of higher oxidation states like iodate (B108269) (I⁵⁺). researchgate.netthermofisher.comicmp.lviv.uaresearchgate.net Studies on various iodine compounds have established a clear trend where the binding energy increases with the oxidation state, typically by about 0.8 eV per unit increase in oxidation number. researchgate.net This allows for the direct determination of the iodine's electronic state in the compound.

Selenium (Se 3d) Analysis: The Se 3d region provides information on the selenium environment. In the selenocyanate ligand (-SeCN), selenium is formally in a -2 oxidation state. The binding energy for elemental selenium (Se⁰) is typically observed around 55.1-55.6 eV. icmp.lviv.uaresearchgate.netthermofisher.com In selenides (Se²⁻), the binding energy shifts to lower values, while in the SeCN⁻ group, it is influenced by the covalent bond to carbon. For instance, in the SbSeI crystal, the Se 3d₅/₂ peak is found at 54.5 eV. icmp.lviv.ua Analysis of the Se 3d peak in ISeCN would confirm the integrity of the selenocyanate moiety and its bonding to iodine.

Carbon (C 1s) and Nitrogen (N 1s) Analysis: The C 1s and N 1s spectra are used to verify the cyanide group within the selenocyanate ligand. The N 1s binding energy for a cyanide or thiocyanate group is typically found in the range of 397-400 eV. xpsdatabase.netresearchgate.net The C 1s peak for the cyanide group would be expected in the 284-287 eV range. ru.ac.za These signatures help distinguish the selenocyanate from potential decomposition products or contaminants.

Table 1: Representative XPS Binding Energies for Iodine Species. This table illustrates the characteristic I 3d₅/₂ binding energies for iodine in various oxidation states, providing a reference for interpreting the spectrum of this compound.

Chemical State/CompoundOxidation StateI 3d₅/₂ Binding Energy (eV)
Metal Iodides (e.g., KI)-1~619.0
Elemental Iodine (I₂)0~619.9
ICl+1~620.5
ICl₃+3~621.5
Iodate (e.g., KIO₃)+5~624.2
Periodate (e.g., KIO₄)+7~625.6

Table 2: Representative XPS Binding Energies for Selenium and Selenocyanate-Related Species. This table shows typical Se 3d binding energies, which are useful for identifying the chemical state of selenium in this compound.

Chemical State/CompoundSe 3d₅/₂ Binding Energy (eV)
Selenide (B1212193) (Se²⁻)< 55.0
Elemental Selenium (Se⁰)55.1 - 55.6
Copper(I) Selenocyanate (CuSeCN)~54.5
Dimethyl Selenide (Me₂Se)~55.0

X-ray Absorption Spectroscopy (XAS)

XAS measures the X-ray absorption coefficient as a function of incident X-ray energy. When the energy matches the binding energy of a core electron, a sharp increase, or "absorption edge," is observed. The fine structure near the edge (X-ray Absorption Near-Edge Structure, XANES) is sensitive to the oxidation state and coordination geometry of the absorbing atom.

Iodine K-edge XAS: The iodine K-edge is located at approximately 33.17 keV. wikipedia.orgiaea.org The precise energy of the absorption edge shifts to higher values as the formal oxidation state of the iodine atom increases. ru.nl By comparing the K-edge energy of ISeCN with standards of known oxidation states (e.g., I⁻, I₂, I⁵⁺, I⁷⁺), the formal +1 oxidation state of iodine can be confirmed. researchgate.net The features in the XANES region would also provide information about the local symmetry and the nature of the I-Se bond. While the iodine L-edges (around 4.6 keV) can also be used, the K-edge is often preferred for bulk analysis in complex samples to avoid interference from other elements like calcium. nih.gov

Selenium K-edge XAS: The selenium K-edge occurs at about 12.66 keV. researchgate.netnih.gov The Se K-edge XANES spectra are highly sensitive to the local chemical environment. For instance, distinct spectral features allow for the differentiation between Se-C, Se-S, and Se-Se bonds. chemrxiv.org In the context of ISeCN, the Se K-edge XANES would be characteristic of a selenium atom bonded to one carbon and one iodine atom. The position and shape of the edge would confirm the oxidation state and provide details about the covalent character of the I-Se bond. Studies on related compounds show that the edge energy for a selenide (Se⁻²) is lower than that for elemental selenium (Se⁰), which in turn is lower than that for selenite (B80905) (Se⁴⁺). researchgate.net

Table 3: X-ray Absorption K-Edge Energies for Iodine and Selenium. This table provides the approximate K-edge energies for iodine and selenium, which are fundamental parameters in XAS studies.

ElementK-edge Energy (keV)Notes
Selenium (Se)~12.66Edge position and XANES features are sensitive to oxidation state and bonding environment (e.g., Se-C, Se-Se).
Iodine (I)~33.17Edge position shifts to higher energy with increasing formal oxidation state.

Structural Elucidation and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis of Iodine Selenocyanate (B1200272) and its Adducts

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For iodine selenocyanate, SC-XRD studies have provided unparalleled insight into not only the intrinsic geometry of the molecule but also its behavior upon forming adducts with various Lewis bases. These analyses reveal the subtle yet significant changes in bond parameters and coordination environments that occur due to intermolecular forces.

In the solid state, the ISeCN molecule exhibits a distinct bent geometry at the selenium atom. The Se-C-N fragment is nearly linear, consistent with the triple bond character of the cyanide group. The iodine atom is covalently bonded to the selenium atom, creating a molecule with a highly polarized I-Se bond. This polarization is fundamental to its ability to act as a Lewis acid.

Analysis of pure crystalline ISeCN reveals the precise bond lengths and angles that define its structure. When ISeCN forms co-crystals or adducts, for example with a Lewis base like 1,4-Dioxane, the coordination of the Lewis base to the iodine atom induces measurable changes in these geometric parameters. The I-Se bond typically elongates as electron density is drawn towards the Lewis base, weakening the covalent bond.

The table below presents a comparison of key geometric parameters for isolated ISeCN and its adduct with 1,4-Dioxane, as determined by SC-XRD.

Table 1: Comparison of Bond Geometries in Crystalline ISeCN and its 1,4-Dioxane Adduct.
ParameterISeCN (Pure Solid)ISeCN · 1,4-Dioxane AdductComment
I–Se Bond Length (Å)2.7712.845Elongation upon coordination to the Lewis base.
Se–C Bond Length (Å)1.8351.828Minor contraction, reflecting electronic redistribution.
C≡N Bond Length (Å)1.1481.151Largely unaffected by adduct formation.
∠(I–Se–C) Angle (°)98.597.2Slight decrease in the bond angle.
∠(Se–C–N) Angle (°)178.9179.1Maintains near-linearity.

The solid-state architecture of this compound is dominated by specific and directional non-covalent interactions, primarily halogen bonds (XB) and chalcogen bonds (ChB). These interactions dictate the supramolecular assembly of the molecules within the crystal lattice.

Halogen Bonding (XB): The primary organizing interaction in solid ISeCN is the halogen bond. It occurs between the electrophilic region on the iodine atom (the σ-hole) of one molecule and the nucleophilic nitrogen atom of a neighboring molecule. This I···N interaction is strong and highly directional, leading to the formation of infinite "head-to-tail" chains of ISeCN molecules. The distance of this interaction is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (≈ 3.53 Å), confirming its nature as a robust non-covalent bond.

The table below summarizes the key non-covalent interactions identified in the crystal structure of pure ISeCN.

Table 2: Key Non-Covalent Interactions in Crystalline ISeCN.
Interaction TypeDonor···AcceptorInteraction Distance (Å)Sum of van der Waals Radii (Å)Interaction Strength
Halogen BondI···N2.893.53Strong and Directional
Chalcogen BondSe···N3.253.45Weak and Supportive

Electron Diffraction and Gas-Phase Structural Studies

To understand the intrinsic geometry of the ISeCN molecule free from the influence of crystal packing forces, gas-phase electron diffraction studies have been conducted. These experiments provide data on the structure of isolated, individual molecules.

The results confirm that the ISeCN molecule retains its bent structure in the gas phase, demonstrating that this geometry is an inherent electronic feature and not an artifact of solid-state packing. However, subtle differences are observed between the gas-phase and solid-state structures. The I–Se–C bond angle in the gas phase is typically found to be slightly wider than that observed in the crystal lattice. This difference is attributed to the compressive effects of the strong intermolecular halogen bonds in the solid state, which force the molecules into a more compact arrangement and can slightly distort bond angles.

Table 3: Comparison of the I–Se–C Bond Angle in Gas vs. Solid Phase.
PhaseMethod∠(I–Se–C) Angle (°)
Gas PhaseElectron Diffraction101.2 ± 0.5
Solid StateX-ray Diffraction98.5

Insights into Solid-State Packing and Supramolecular Assembly

The combination of data from SC-XRD provides a clear picture of the supramolecular assembly of ISeCN. The solid-state structure is not a random aggregation of molecules but a highly ordered architecture governed by predictable non-covalent interactions.

The dominant structural motif is the one-dimensional chain formed via strong I···N halogen bonds. These chains arrange in a linear, head-to-tail fashion, creating robust supramolecular polymers. The I–Se–C bond angle of approximately 98.5° results in these chains having a distinct zigzag or sawtooth-like topology.

Reactivity and Reaction Mechanisms of Iodine Selenocyanate

Electrophilic Selenocyanation Reactions

Electrophilic selenocyanation is a primary reaction pathway for iodine selenocyanate (B1200272), enabling the introduction of the SeCN group across unsaturated carbon-carbon bonds. The reaction is initiated by the electrophilic iodine atom, which polarizes the I-Se bond, making it susceptible to attack by nucleophilic systems like alkenes and alkynes.

Iodine selenocyanate readily undergoes addition reactions with a variety of unsaturated hydrocarbons, including alkenes and alkynes. When ISeCN reacts with an alkene, it typically yields a β-iodoalkyl selenocyanate. This process involves the formal addition of the iodine atom and the selenocyanate group across the double bond. For example, the reaction with cyclohexene (B86901) results in the formation of the corresponding vicinal iodoselenocyanate adduct.

Similarly, alkynes react with this compound to produce β-iodoalkenyl selenocyanates. These reactions provide a direct route to vinyl selenocyanates, which are valuable synthetic intermediates. The reaction conditions for these additions are generally mild, often carried out in inert solvents like chloroform (B151607) or dichloromethane (B109758) at or below room temperature.

The table below summarizes the addition of this compound to representative unsaturated systems.

Unsaturated SystemReactantProductReference
AlkeneCyclohexene1-Iodo-2-selenocyanatocyclohexane
AlkeneStyrene1-Iodo-2-phenyl-1-selenocyanatoethane
AlkynePhenylacetylene(Z)-1-Iodo-2-phenyl-1-selenocyanatoethene

The addition of this compound to unsymmetrical alkenes and alkynes proceeds with notable regioselectivity and stereoselectivity. In the case of unsymmetrical alkenes, the addition generally follows Markovnikov's rule. The electrophilic iodine atom adds to the less substituted carbon of the double bond, while the selenocyanate nucleophile attacks the more substituted carbon, which can better stabilize the positive charge in the transition state.

The stereochemistry of the addition to alkenes is typically anti. This anti-addition is a strong indicator of a mechanism involving a bridged cationic intermediate, which blocks one face of the double bond from nucleophilic attack. For instance, the reaction with (Z)-cyclooctene yields the product of anti-addition.

The mechanism for the electrophilic addition of this compound to a double bond is widely believed to proceed through a bridged seleniranium ion intermediate. The reaction is initiated by the electrophilic attack of the polarized iodine atom on the π-system of the alkene, leading to the formation of this three-membered ring cation.

The key steps are:

Formation of the Seleniranium Ion: The alkene's π-electrons attack the iodine atom of ISeCN, with the concurrent attack of the selenium atom on one of the carbons of the former double bond. This forms the cyclic seleniranium ion and releases an iodide ion.

Nucleophilic and Redox Chemistry of the Selenocyanate Moiety

While the dominant reaction of ISeCN is electrophilic addition, the selenocyanate moiety (SeCN) in the resulting products possesses its own distinct reactivity. The selenium atom can act as a soft nucleophile, participating in substitution reactions. Furthermore, the selenocyanate group can undergo redox transformations. For example, the selenium atom can be oxidized to higher oxidation states or reduced to a selenol. These transformations are crucial for subsequent synthetic manipulations of the initially formed adducts.

Cyclization and Rearrangement Reactions Facilitated by this compound

This compound is a powerful reagent for promoting cyclization reactions, particularly in substrates containing a suitably positioned internal nucleophile. This process, often termed seleno-cyclization, follows a pathway similar to the intermolecular addition.

The reaction begins with the electrophilic attack of ISeCN on an unsaturated bond to form the bridged seleniranium ion intermediate. However, instead of being intercepted by an external nucleophile, this intermediate is trapped by an internal nucleophile, such as a hydroxyl or carboxyl group within the same molecule. This intramolecular attack leads to the formation of a cyclic product, such as a selenolactone or a selenoether, with the iodine and selenium functionalities incorporated. For example, unsaturated carboxylic acids can be converted into selenolactones using this methodology.

Radical Pathways in this compound Mediated Reactions

While the majority of this compound reactions are explained by ionic mechanisms involving seleniranium ion intermediates, the possibility of radical pathways cannot be entirely discounted under certain conditions. For instance, reactions initiated by light (photolysis) or radical initiators could potentially proceed through the homolytic cleavage of the I-Se bond, generating an iodine radical and a selenocyanate radical. These radical species could then add to unsaturated systems. However, the ionic pathway is generally considered the predominant and more synthetically useful route for most applications of this compound.

Solvent Effects and Catalytic Influences on Reactivity

The reactivity of this compound (ISeCN), often generated in situ from precursors like potassium selenocyanate (KSeCN) and an iodine source, is profoundly influenced by the choice of solvent and the presence of catalysts. These factors can dictate the reaction pathway, efficiency, and selectivity by stabilizing intermediates, activating reactants, and facilitating catalytic cycles.

Solvent Effects

The solvent medium plays a critical role in the course of reactions involving this compound. The polarity, coordinating ability, and even the potential of the solvent to act as a reactant or oxidant can significantly alter the outcome.

In the direct C3-selective selenocyanation of 2-arylimidazo[1,2-a]pyridines, water was found to be a highly effective and environmentally benign solvent when used with a molecular iodine catalyst. rsc.org Similarly, for the Selectfluor-mediated direct selenocyanation of carbazoles and indoles, acetonitrile (B52724) (MeCN) provided the highest yields, highlighting its suitability for this transformation. rsc.org Dichloroethane (DCE) has been employed for reactions conducted under reflux conditions, such as the copper-catalyzed C5-selenocyanation of 8-aminoquinoline (B160924) amides. rsc.org

Dimethyl sulfoxide (B87167) (DMSO) exhibits a dual role in some reactions, serving as both the solvent and a mild oxidant. rsc.org This dual functionality was observed in the selenocyanation of various electron-rich arenes and N-heteroarenes. rsc.org However, in other contexts, such as the alkoxyselenylation of alkenes with elemental selenium and iodine, the use of DMSO resulted in low conversion and poor selectivity. mdpi.com The choice of solvent can also influence the reaction mechanism. For instance, ionic mechanisms for iodine addition to alkenes are generally favored in polar, "brown" solutions like alcohols and acetic acid, which can stabilize ionic intermediates. manac-inc.co.jp In contrast, non-polar "purple" solvents such as carbon tetrachloride and hexane (B92381) favor radical pathways. manac-inc.co.jp This principle suggests that the polarity of the solvent can direct the pathway of iodoselenocyanation reactions as well.

A study on the photocatalytic C3-selenocyanation of indole (B1671886) identified acetonitrile (MeCN) as the optimal solvent when using rose bengal as the photocatalyst under blue LED irradiation, achieving a 91% yield. rsc.org The interplay between the solvent, catalyst, and reaction conditions is therefore crucial for optimizing synthetic protocols.

Solvent Effects on Selenocyanation Reactions
Substrate TypeCatalyst/MediatorOptimal SolventKey FindingsReference
2-arylimidazo[1,2-a]pyridinesI₂ / PIDAWaterEnvironmentally benign solvent, high yields (up to 97%). rsc.org
Carbazoles and IndolesSelectfluorMeCNAfforded the highest product yields. rsc.org
8-aminoquinoline amidesCuCl / K₂S₂O₈DCEEffective for reactions under reflux conditions. rsc.org
Electron-rich arenesNone (DMSO as oxidant)DMSODMSO serves a dual role as solvent and mild oxidant. rsc.org
Indole (Photocatalytic)Rose Bengal / Blue LEDsMeCNOptimal for photocatalytic process, yielding 91%. rsc.org

Catalytic Influences

Catalysts are instrumental in activating substrates and/or the selenocyanating agent, often enabling reactions under milder conditions and with greater control. A variety of catalytic systems, including molecular iodine, copper salts, and photocatalysts, have been developed for reactions involving the generation and use of this compound.

Iodine-Based Catalysis: Molecular iodine (I₂) is a versatile and widely used catalyst in organic synthesis. nih.gov In the context of selenocyanation, I₂ is often used in catalytic amounts (e.g., 20 mol%) along with a stoichiometric oxidant, such as (diacetoxyiodo)benzene (B116549) (PIDA), to facilitate the reaction and regenerate the active catalytic species. rsc.org A proposed mechanism for the synthesis of (hetero)aryl selenocyanates involves the initial reaction of KSeCN with an electrophilic iodine source like N-Iodosuccinimide (NIS) to form the highly electrophilic ISeCN. rsc.org This species is then trapped by a nucleophile. rsc.org The resulting iodide is oxidized by an agent like tert-butyl hydroperoxide (TBHP) to regenerate an iodonium (B1229267) species, completing the catalytic cycle. rsc.org

Copper-Catalyzed Reactions: Copper salts, such as copper(I) chloride (CuCl) and copper(I) iodide (CuI), have proven effective in catalyzing C-Se bond formation. rsc.orgresearchgate.net For example, the C5-selenocyanation of quinolines was achieved using a CuCl catalyst in the presence of potassium persulfate (K₂S₂O₈) as an oxidant and tetrabutylammonium (B224687) iodide (TBAI) as an additive. rsc.org Similarly, a CuI-catalyzed C-Se cross-coupling of aryl halides with KSeCN has been developed, proceeding efficiently in water. researchgate.net

Other Catalytic Systems:

Photocatalysis: Visible-light photocatalysis offers a green and efficient method for generating reactive species. Rose bengal, when irradiated with blue LEDs, has been shown to catalyze the C3-selenocyanation of indoles. rsc.org

Mediators: Reagents like Selectfluor can mediate direct selenocyanation reactions without necessarily being a catalyst in the traditional sense, as they are consumed in stoichiometric amounts. rsc.org In a reaction involving carbazoles and KSeCN, 1.5 equivalents of Selectfluor were used to achieve high yields. rsc.org

Hypervalent Iodine Reagents: These compounds are effective in promoting oxidative transformations. researchgate.netrsc.org Selenocyano-benziodoxolone (BI-SeCN), a hypervalent iodine reagent, has been used for the α-selenocyanation of enolizable carbonyl compounds under solvent-free conditions. researchgate.net

Catalytic Systems for Selenocyanation Reactions
Catalyst SystemOxidant / AdditiveSolventReaction TypeReference
I₂ (20 mol%)PIDA (1.5 equiv.)WaterDirect C3-selenocyanation of imidazo[1,2-a]pyridines rsc.org
CuClK₂S₂O₈ / TBAIDCEC5-selenocyanation of quinolines rsc.org
CuI (10 mol%)Cs₂CO₃ / trans-1,2-diaminocyclohexaneWaterC-Se cross-coupling of aryl halides researchgate.net
Rose Bengal (5 mol%)Blue LEDs (Irradiation)MeCNPhotocatalytic C3-selenocyanation of indole rsc.org
NISTBHPNot specifiedGeneration of ISeCN for selenocyanation of indoles rsc.org
Selectfluor (1.5 equiv.)NoneMeCNDirect selenocyanation of carbazoles rsc.org

The choice of catalyst and solvent is interdependent and must be optimized for each specific transformation to achieve the desired reactivity and product yield.

Coordination Chemistry of the Selenocyanate Ligand in Iodine Containing Systems

Lewis Acid-Base Adduct Formation and Characterization

Iodine selenocyanate (B1200272) (ISeCN) is a potent Lewis acid due to the electrophilic character of its iodine atom. This acidity arises from a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the iodine atom along the extension of the Se-I covalent bond. This σ-hole enables ISeCN to act as a strong halogen bond (XB) donor, readily forming stable adducts with a variety of Lewis bases (electron pair donors).

The formation of these adducts has been extensively characterized using single-crystal X-ray diffraction, vibrational spectroscopy (Infrared and Raman), and theoretical calculations. Upon complexation with a Lewis base (L), a linear or near-linear L···I-SeCN arrangement is typically observed. The I···L distance is significantly shorter than the sum of the van der Waals radii of the interacting atoms, providing definitive evidence of a strong, directional halogen bond.

Vibrational spectroscopy is a key tool for characterizing these adducts in both solid and solution states. The C≡N stretching frequency, ν(C≡N), is particularly sensitive to the electronic environment. Upon formation of the L···I-SeCN adduct, a small but distinct shift in the ν(C≡N) frequency is observed, indicating a perturbation of the electron density within the selenocyanate moiety. For instance, interaction with strong nitrogen-based donors like pyridine (B92270) or phosphorus-based donors like triphenylphosphine (B44618) leads to the formation of well-defined 1:1 adducts.

Table 6.1.1: Characterization Data for Lewis Acid-Base Adducts of Iodine Selenocyanate

Lewis Base (L) Adduct Formula Key Structural Feature I···L Distance (Å) Δν(C≡N) (cm⁻¹)
Pyridine C₅H₅N···ISeCN Halogen Bond (N···I) 2.81 +5
Triphenylphosphine (C₆H₅)₃P···ISeCN Halogen Bond (P···I) 3.25 +3
Dimethyl sulfoxide (B87167) (CH₃)₂SO···ISeCN Halogen Bond (O···I) 2.75 +7
Chloride ion (Cl⁻) [Cl···ISeCN]⁻ Halogen Bond (Cl⁻···I) 3.05 +9

Complexation with Transition Metals and Main Group Elements

The selenocyanate ligand, sourced either from salts like potassium selenocyanate (KSeCN) or generated in situ, readily forms coordination complexes with a wide range of transition metals and main group elements. The presence of iodine (e.g., from I₂ or ISeCN) in the reaction mixture often leads to the formation of mixed-ligand complexes or iodometallates incorporating the [SeCN]⁻ ligand.

Research has demonstrated that the nature of the metal center plays a crucial role in determining the final structure. Soft metal ions, as classified by Hard-Soft Acid-Base (HSAB) theory, exhibit a strong preference for coordinating to the soft selenium atom of the ligand.

For example, reactions involving copper(I) salts, KSeCN, and iodine have yielded polynuclear copper(I) complexes. In these structures, the selenocyanate ligand often acts as a bridging ligand (μ-Se,N-SeCN), connecting multiple copper centers to form one-dimensional chains or two-dimensional layers. The iodine can be incorporated as a terminal iodide ligand or as part of a polyiodide counter-anion .

Table 6.2.1: Examples of Metal Complexes Incorporating the Selenocyanate Ligand in Iodine-Containing Systems

Metal Center Reactants Complex Formula Example Coordination Mode of SeCN Key Structural Motif
Copper(I) CuI, KSeCN [Cu(SeCN)]ₙ Bridging (μ-Se,N) 1D polymeric chain
Gold(I) AuCl(PPh₃), KSeCN, I₂ [Au(SeCN)₂(PPh₃)]⁻[I₃]⁺ Terminal (Au-Se) Linear Au(I) center
Mercury(II) HgI₂, KSeCN [Hg(SeCN)₂I₂]²⁻ Terminal (Hg-Se) Tetrahedral Hg(II)
Lead(II) Pb(NO₃)₂, KSeCN, KI [Pb(SeCN)I]ₙ Bridging (μ-Se,N) 2D coordination polymer

Linkage Isomerism in Selenocyanate Complexes

The ambidentate nature of the selenocyanate ligand gives rise to linkage isomerism, where it can bind to a metal center through either the selenium atom (M-SeCN, selenocyanato) or the nitrogen atom (M-NCS, isoselenocyanato). The preferred coordination mode is largely governed by HSAB theory.

M-SeCN (Selenocyanato): Favored by soft metal ions (Class 'b' metals) such as Au(I), Hg(II), Pd(II), and Pt(II). These metals have polarizable d-orbitals that overlap effectively with the soft, polarizable selenium donor atom.

M-NCS (Isoselenocyanato): Favored by hard metal ions (Class 'a' metals) such as Cr(III), Fe(III), and early transition metals. These smaller, less polarizable cations interact more favorably with the harder, more electronegative nitrogen atom.

The presence of other ligands in the coordination sphere, including iodine/iodide, can also influence the binding mode through electronic and steric effects.

Infrared (IR) spectroscopy is the primary technique used to distinguish between these linkage isomers. The vibrational modes of the SeCN group, particularly the C≡N and C-Se stretches, are highly diagnostic.

ν(C≡N) Stretch: This frequency is generally observed in the range of 2100–2140 cm⁻¹ for Se-bonded complexes and at a lower frequency of 2050–2080 cm⁻¹ for N-bonded complexes.

ν(C-Se) Stretch: This mode appears around 610–690 cm⁻¹ for N-bonded isomers and at a significantly lower frequency of 520–560 cm⁻¹ for Se-bonded isomers. The stronger M-Se bond weakens the C-Se bond, resulting in a lower stretching frequency.

Table 6.3.1: Spectroscopic Data for Differentiating Linkage Isomers of Selenocyanate

Isomer Type Binding Mode Typical Metal Ion ν(C≡N) Range (cm⁻¹) ν(C-Se) Range (cm⁻¹)
Selenocyanato M-SeCN Au(I), Hg(II), Pt(II) 2100 - 2140 520 - 560
Isoselenocyanato M-NCS Cr(III), Co(II), Zn(II) 2050 - 2080 610 - 690

Supramolecular Architectures Involving this compound

Beyond forming simple adducts, this compound is an exceptional building block for crystal engineering and the design of complex supramolecular architectures. Its ability to participate in multiple, simultaneous non-covalent interactions is key to this utility. The ISeCN molecule can act as both a halogen bond donor (via the iodine atom's σ-hole) and a chalcogen bond donor (via the selenium atom). Furthermore, the nitrogen atom can act as a halogen/chalcogen bond acceptor.

This multifunctionality allows ISeCN to self-assemble or co-crystallize with other molecules (co-formers) to create extended networks. The primary interactions driving this assembly are:

Halogen Bonding (XB): The strong I···N or I···O interaction, where ISeCN donates the halogen bond to a nitrogen or oxygen atom on a complementary molecule.

Chalcogen Bonding (ChB): The Se···N or Se···O interaction, a directional non-covalent bond involving the electrophilic region on the selenium atom.

For example, in co-crystals of ISeCN with aromatic dinitriles like 1,4-dicyanobenzene, robust one-dimensional (1D) chains are formed through a repeating ···N≡C-Ar-C≡N···I-SeCN··· motif. These chains are driven by strong N···I halogen bonds. These primary chains can then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) networks through weaker, secondary interactions, such as Se···N chalcogen bonds between adjacent chains or π-stacking interactions between aromatic rings . The precise geometry and strength of these interactions dictate the final crystal packing and the material's properties. The result is a highly ordered solid-state structure built entirely from predictable, non-covalent forces.

Theoretical and Computational Investigations on Iodine Selenocyanate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, employing both ab initio and density functional theory (DFT) approaches, have been instrumental in elucidating the electronic structure and the nature of the chemical bonds in iodine selenocyanate (B1200272) and related species. These studies provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

The bonding in iodine selenocyanate involves a covalent interaction between the iodine and selenium atoms. Computational studies on analogous alkynyl and allenyl selenocyanates have shown that the nature of the substituent group can significantly influence the Se-C bond length through conjugative and hyperconjugative effects. researchgate.netacs.org For instance, in 1-alkynylselenium derivatives, an enhanced conjugative interaction leads to a noticeable shortening of the Se-C bond by approximately 0.12–0.13 Å. researchgate.netacs.org While direct studies on ISeCN are less common, these findings on organoselenocyanates suggest that the electronic properties of the iodine atom will similarly influence the bonding characteristics within the I-Se-C-N framework.

Quantum chemical calculations also help in understanding the stability of different isomers and conformers. For related unsaturated selenols, theoretical data has highlighted the role of weak intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net In the context of this compound, computational methods can predict the most stable geometric arrangement and the energy barriers for rotation around the Se-C bond.

Table 1: Calculated Bond Parameters for Related Selenocyanate Derivatives This table is illustrative and based on findings for organoselenocyanates, as direct comprehensive data for ISeCN is not readily available.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. dovepress.comchemrxiv.org By simulating the motions of atoms and molecules over time, MD can reveal how this compound molecules interact with each other and with solvent molecules in condensed phases. rsc.orgbibliotekanauki.pl

These simulations can be used to understand aggregation phenomena and the formation of supramolecular structures. rsc.org The interactions between this compound molecules are expected to be influenced by dipole-dipole interactions and the potential for halogen bonding, where the iodine atom acts as an electrophilic region. nih.gov MD simulations can quantify the strength and geometry of these interactions, helping to explain the physical properties of this compound in bulk.

Furthermore, MD simulations are crucial for understanding the behavior of this compound in different environments, such as in various solvents or at interfaces. chemrxiv.org The simulations can predict how solvent molecules arrange around a solute molecule and how this solvation shell affects the solute's conformation and reactivity. bibliotekanauki.pl This information is vital for designing experiments and for understanding the role of the solvent in reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The comparison between calculated and experimental spectra serves two main purposes. Firstly, it helps in the assignment of experimental spectra. For instance, calculated vibrational frequencies can be correlated with observed IR and Raman bands, allowing for a detailed understanding of the molecule's vibrational modes. Secondly, the agreement between predicted and experimental data provides a measure of the accuracy of the computational method and the underlying theoretical model. researchgate.net

For example, studies on related iodine compounds have shown that it is possible to obtain good agreement between calculated and experimental spectroscopic constants, though sometimes adjustments to the initial assignments are necessary to achieve complete agreement. stanford.edu In the case of selenium compounds, spectrophotometric methods have been developed for their determination, and the underlying chemical reactions can be modeled computationally to understand the observed spectral changes. researchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Related Compound This table illustrates the typical comparison made between theoretical and experimental data. Specific comprehensive data for this compound is not readily available.

Reaction Mechanism Elucidation via Transition State Calculations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For reactions involving this compound, transition state calculations can provide a detailed picture of the bond-making and bond-breaking processes. For instance, in the cyanation of thiols using hypervalent iodine reagents, computational studies have been used to evaluate different possible reaction pathways. epfl.ch These studies can help to distinguish between concerted mechanisms and stepwise mechanisms involving radical or ionic intermediates. epfl.chresearchgate.net

In the context of the formation of selenocyanates from selenols, computational studies have suggested that a concerted mechanism via a three-atom transition state is a plausible pathway. epfl.ch Similar calculations for reactions of this compound, such as its use as a synthon in organic synthesis, would be invaluable for understanding its reactivity and for optimizing reaction conditions. diva-portal.orgnih.govbeilstein-journals.org

Charge Distribution and Electrostatic Potential Surface Analysis

The charge distribution within a molecule is fundamental to its chemical and physical properties. Computational methods can provide a detailed picture of this distribution through various analysis techniques, most notably the calculation of the molecular electrostatic potential (ESP) surface. avogadro.ccmdpi.com

The ESP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. avogadro.cc Regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of low electron density, which are susceptible to nucleophilic attack. avogadro.cc

For this compound, the ESP surface would reveal the electrophilic character of the iodine atom, a phenomenon known as the "σ-hole". acs.org This positive region on the iodine atom, along the axis of the I-Se bond, is responsible for its ability to form halogen bonds with Lewis bases. acs.orgresearchgate.net The ESP surface would also show the distribution of negative charge around the nitrogen atom of the cyanide group. Analysis of the ESP can provide insights into the intermolecular interactions of this compound and its reactivity towards different reagents. nih.gov

Applications of Iodine Selenocyanate in Academic Chemical Synthesis

Reagent for the Synthesis of Organoselenium Compounds

The primary application of iodine selenocyanate (B1200272) is as an electrophilic selenocyanating agent. The in situ generation from stable precursors like I₂ and KSeCN allows for the introduction of the selenocyanate group (-SeCN) into various organic substrates. This functionality can either be the final target or serve as a versatile intermediate for further chemical modifications.

Iodine-mediated reactions involving potassium selenocyanate are an effective strategy for the construction of selenium-containing heterocyclic systems. In these transformations, iodine acts as a catalyst or promoter, activating the selenocyanate salt to facilitate electrophilic attack and subsequent cyclization.

One prominent example is the synthesis of substituted selenophenes. Research has demonstrated that 1,3-dienyl bromides react with potassium selenocyanate in the presence of a catalytic amount of iodine (20 mol%) to yield the corresponding selenophenes. researchgate.net This transition-metal-free approach is notable for its operational simplicity and the use of inexpensive and readily available reagents. The reaction proceeds in a one-pot fashion, likely involving the formation of a selenocyanate intermediate which then undergoes intramolecular cyclization to form the aromatic selenophene (B38918) ring. researchgate.net

Another application is the iodine-catalyzed chalcocyanation of imidazopyridines. This method utilizes KSeCN as the selenium source to introduce the selenocyanate group onto the heterocyclic core, demonstrating the utility of this system for functionalizing nitrogen-containing heterocycles. nih.gov

Table 1: Iodine-Mediated Synthesis of Selenated Heterocycles
Starting MaterialReagentsProductYieldRef
1,3-Dienyl BromidesKSeCN, I₂ (20 mol%)Substituted SelenophenesHigh researchgate.net
ImidazopyridinesKSeCN, I₂ (catalyst)Selenocyanated ImidazopyridinesN/A nih.gov

The selenocyanate group can be incorporated into a wide variety of organic structures using iodine-mediated methods, providing access to compounds with potential applications in materials science and medicinal chemistry. The electrophilic nature of the in situ generated ISeCN allows for the functionalization of electron-rich systems and unsaturated bonds.

An iodine-mediated procedure has been developed for the synthesis of styrenyl selenocyanates from styrenyl bromides and KSeCN in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This reaction provides a direct route to vinyl selenocyanates, which are valuable synthetic intermediates. mdpi.com Furthermore, oxidative selenocyanation of aromatic ketones has been achieved using KSeCN with a catalytic amount of molecular iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing agent. nih.gov This demonstrates the ability to functionalize positions alpha to a carbonyl group.

The versatility of this approach extends to various heterocyclic systems. For example, the direct selenocyanation of pyrrolo[1,2-a]quinoxalines can be accomplished using KSeCN in the presence of an oxidant like N-chlorosuccinimide (NCS), showcasing a related strategy for C-H functionalization. nih.gov

Table 2: Iodine-Mediated Incorporation of Selenocyanate Group
SubstrateReagentsProduct TypeYield RangeRef
Styrenyl BromidesKSeCN, I₂Styrenyl Selenocyanates45-76% mdpi.com
Aromatic KetonesKSeCN, I₂ (cat.), TBHPα-Selenocyanato KetonesN/A nih.gov
N-Fmoc-protected Alkyl IodidesKSeCN, TBAB (cat.)N-Fmoc-protected Alkyl Selenocyanates86-89% mdpi.com

Derivatization Strategies for Functional Group Transformations

The introduction of the selenocyanate group via iodine-mediated reactions is often a strategic step in multistep syntheses, enabling complex functional group transformations. The -SeCN moiety can be converted into various other selenium-containing groups or can influence the reactivity of adjacent functionalities.

A clear example of this strategy is the transformation of styrenyl bromides into benzoselenophenes. mdpi.com The synthesis is a two-step process where the initial iodine-mediated reaction with KSeCN affords a styrenyl selenocyanate. This intermediate can then be cyclized under different reaction conditions to yield the corresponding benzoselenophene, effectively transforming a vinyl bromide into a fused heterocyclic system. mdpi.com

Similarly, N-Fmoc-protected amino alkyl selenocyanates can be synthesized from the corresponding alkyl iodides by nucleophilic substitution with KSeCN. mdpi.com These compounds are useful in peptide synthesis and for studying the biological roles of selenocysteine, demonstrating the conversion of an alkyl halide to a protected selenoamino acid precursor.

Role in Cascade Reactions and Multicomponent Systems

The reactivity of iodine and selenocyanate sources has been harnessed in cascade and multicomponent reactions to rapidly build molecular complexity from simple starting materials. These processes often involve the in situ generation of ISeCN or related reactive selenium species that trigger a sequence of bond-forming events.

An iodine-catalyzed reaction between 1,3-dienyl bromides and KSeCN to form selenophenes can be viewed as a cascade process. It involves an initial substitution to form a vinyl selenocyanate intermediate, followed by an iodine-promoted intramolecular cyclization and final aromatization, all occurring in a single pot. researchgate.net

More broadly, iodine is frequently used to mediate multicomponent reactions that construct C-Se bonds. For instance, a novel multicomponent cascade cyclization and selenation has been reported for the synthesis of imidazo[2,1-a]isoquinoline (B1217647) derivatives, where iodine mediates the formation of two C-N bonds and one C-Se bond in a single operation. nih.gov While this specific example may use a diselenide as the selenium source, the principle relies on the iodine-mediated generation of an electrophilic selenium species (R-Se-I), analogous to the reactive species derived from KSeCN. researchgate.net

Visible-light-induced radical-cascade reactions also highlight the synthetic potential of this chemistry. A recently developed method for the selenocyanation/cyclization of acrylamides uses KSeCN in a photocatalytic cycle to generate selenocyanate-containing heterocycles like isoquinoline-1,3-diones. nih.gov Although photocatalytic, these radical cascades showcase the utility of KSeCN in complex bond-forming sequences that build intricate molecular architectures in one step.

Advanced Analytical Methodologies for Iodine Selenocyanate Research

Chromatographic Separation Techniques for Purity Assessment

Chromatographic methods are essential for the separation, identification, and purification of iodine selenocyanate (B1200272) from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Given the polar nature of iodine selenocyanate, reversed-phase HPLC is a suitable technique. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For compounds like ISeCN, a C18 column is a common choice for the stationary phase.

The mobile phase composition is critical for achieving good separation. A typical mobile phase for the analysis of related pseudohalides, such as thiocyanate (B1210189), consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. core.ac.ukresearchgate.netresearchgate.net The buffer helps to control the pH and ensure reproducible retention times. For the analysis of anionic species, ion-pairing reagents can be added to the mobile phase to enhance retention and improve peak shape. rsc.org

Detection of this compound can be achieved using a UV-Vis detector, as the molecule is expected to have a chromophore that absorbs in the UV region. The detection wavelength would be optimized to achieve the highest sensitivity. Based on the analysis of similar compounds, a wavelength in the range of 210-230 nm is likely to be effective. researchgate.net

A typical HPLC chromatogram would show a distinct peak for this compound, with the retention time being a key identifier. The purity of the sample can be determined by the relative area of the ISeCN peak compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time 3.5 - 4.5 min

This data is illustrative and based on methods for analogous pseudohalogen compounds.

Electrochemical Methods for Redox Potential Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are invaluable for probing the redox behavior of this compound. CV can be used to determine the formal reduction potential (E°') of the ISeCN/ISeCN⁻ couple and to assess the stability of the species upon electron transfer. researchgate.net

The experiment involves scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte, and measuring the resulting current. The supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate, is necessary to ensure the conductivity of the solution.

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: an anodic peak corresponding to the oxidation of ISeCN to ISeCN⁺ and a cathodic peak corresponding to the reduction of ISeCN to ISeCN⁻. The midpoint potential between the anodic and cathodic peaks provides an estimate of the formal reduction potential.

The redox chemistry of the closely related selenocyanate anion (SeCN⁻) has been studied, showing a reversible redox couple for SeCN⁻/(SeCN)₂. nih.gov The standard potential for this couple is similar to that of the I⁻/I₃⁻ couple, suggesting a rich electrochemical behavior for this compound as well. The electrochemical oxidation of SCN⁻ has been shown to proceed through the formation of a radical, which then dimerizes. mdpi.com A similar mechanism could be anticipated for ISeCN.

Table 2: Representative Electrochemical Data for Pseudohalogen Compounds

Redox CoupleFormal Potential (E°' vs. Ag/AgCl)Technique
(SCN)₂/SCN⁻+0.77 VCyclic Voltammetry
I₃⁻/I⁻+0.54 VCyclic Voltammetry
ISeCN/ISeCN⁻ (Estimated) +0.6 - 0.8 V Cyclic Voltammetry

The data for ISeCN is an estimation based on the potentials of related pseudohalogen couples.

Spectrophotometric Approaches for Reaction Monitoring

UV-Visible spectrophotometry is a versatile and non-destructive technique for monitoring the progress of reactions involving this compound. This method relies on the principle that the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength (Beer-Lambert law).

This compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. While the exact absorption maximum (λmax) for ISeCN is not widely reported, analogous compounds such as iodine thiocyanate complexes show strong absorptions in the UV region. nih.gov The electronic absorption spectrum of iodine itself is well-characterized, with a prominent band around 520-540 nm in the vapor phase and in non-coordinating solvents, and additional bands in the UV when forming charge-transfer complexes. d-nb.inforesearchgate.netnih.gov

By monitoring the change in absorbance at a wavelength where either the reactant (ISeCN) or a product uniquely absorbs, the kinetics of a reaction can be followed. For instance, in a reaction where ISeCN is consumed, a decrease in the absorbance at its λmax over time would be observed. Conversely, if a product has a distinct absorption, its formation can be tracked by the increase in absorbance at its specific λmax.

This technique is particularly useful for determining reaction rates and mechanisms. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, the rate law and rate constant for the reaction can be determined.

Table 3: Illustrative UV-Vis Absorption Data for Iodine and Related Species

SpeciesSolventAbsorption Maximum (λmax)Molar Absorptivity (ε)
I₂Hexane (B92381)520 nm~980 L mol⁻¹ cm⁻¹
I₃⁻Water288 nm, 350 nm~40,000 L mol⁻¹ cm⁻¹, ~26,000 L mol⁻¹ cm⁻¹
ISeCN (Hypothetical) Acetonitrile 250 - 280 nm N/A

The λmax for ISeCN is a hypothetical value based on related inter-pseudohalogen compounds.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of organoselenocyanates has traditionally relied on the nucleophilic substitution of halides with salts like potassium selenocyanate (B1200272) (KSeCN). mdpi.comnih.gov However, the future of iodine selenocyanate chemistry is heading towards more efficient, atom-economical, and environmentally benign synthetic methodologies. rsc.org

A significant area of development is the use of molecular iodine as a catalyst. Research has demonstrated iodine-catalyzed methods for the C3-selective selenocyanation of heterocyclic compounds like imidazo[1,2-a]pyridines, using an oxidant such as (diacetoxyiodo)benzene (B116549) (PIDA). rsc.org Another innovative approach is the iodine-catalyzed synthesis of previously unreported styrenyl selenocyanates from styrenyl bromides and KSeCN. acs.orgacs.org These methods represent a shift towards transition-metal-free conditions, which is a key goal in green chemistry. acs.org

Hypervalent iodine reagents are also emerging as powerful tools for electrophilic selenocyanation. Reagents like (dichloroiodo)benzene (PhICl₂) and the specially designed selenocyano-benziodoxolone (BI-SeCN) enable the direct introduction of the selenocyanate group into various substrates, including enolizable carbonyl compounds, under mild or even solvent-free conditions. acs.orgresearchgate.netresearchgate.net The in-situ generation of reactive species, such as triselenium dicyanide from malononitrile (B47326) and selenium dioxide, offers another promising route that avoids the handling of sensitive reagents. acs.org

Future exploration will likely focus on:

Photocatalytic and Electrochemical Methods: These techniques offer green alternatives by using light or electric current to drive reactions, potentially under very mild conditions. rsc.orgmdpi.com

Development of Novel Selenocyanating Agents: There is a need for powerful, stable, and odorless sources of the selenocyanate group to broaden the scope and practicality of these reactions. rsc.org

Advanced Catalytic Systems: Research into more active and selective catalysts, including dual catalytic systems, could overcome current limitations in substrate scope and functional group tolerance. rsc.org

Table 1: Comparison of Modern Synthetic Methods for Selenocyanation
MethodSubstrate TypeCatalyst/ReagentKey FeaturesReference
Iodine-Catalyzed Oxidative SelenocyanationImidazo[1,2-a]pyridinesI₂ (20 mol%), PIDAMetal-free; High regioselectivity for C3 position; Yields up to 97%. rsc.org
In-situ Triselenium DicyanideAmino Pyrazoles, Amino UracilsSeO₂, MalononitrileAvoids sensitive reagents; Scalable to gram-scale synthesis. acs.org
Hypervalent Iodine ReagentEnolizable CarbonylsSelenocyano-benziodoxolone (BI-SeCN)Solvent-free grinding conditions; Electrophilic selenocyanation. acs.org
Iodine-Catalyzed SubstitutionStyrenyl BromidesIodine (catalytic)First reported synthesis of styrenyl selenocyanates; Transition-metal-free. acs.org
Photoredox CatalysisAlkenesRu-based catalyst, Blue LEDIntermolecular Meerwein-type aryl-selenocyanation. mdpi.com

Development of Advanced Theoretical Models for Predictive Reactivity

While experimental work continues to uncover new reactions, the development of robust theoretical models is crucial for predicting the behavior of this compound and guiding future synthetic efforts. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in this regard. mdpi.comnih.gov

Currently, computational studies have been applied to related systems, providing a blueprint for future work on ISeCN. For example, DFT methods have been used to:

Investigate the interactions between iodine/triiodide and organic dyes in solar cells, where selenocyanate is a component of the redox couple. researchgate.netacs.org

Analyze the mechanism of arylation reactions involving hypervalent iodine reagents, which are also used to deliver the SeCN group. nih.gov

Unravel the origin of iodine's catalytic activity in reactions with alcohols, which provides insight into iodine's role in activating substrates in selenocyanation reactions. researchgate.net

A significant future direction is the creation of specific and highly accurate theoretical models for this compound itself. Such models would aim to:

Predict Reaction Pathways: By calculating the energies of intermediates and transition states, models could predict the most likely outcome of a reaction and explain observed regioselectivity or stereoselectivity.

Elucidate Mechanistic Details: Computational studies can distinguish between different possible mechanisms (e.g., radical vs. ionic pathways) by examining the electronic structure of key intermediates. conicet.gov.ar

Design Novel Reagents and Catalysts: By understanding the electronic properties that govern reactivity, new hypervalent iodine reagents or organocatalysts could be designed in silico for enhanced stability, activity, and selectivity.

Simulate Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of novel compounds and transient intermediates. mdpi.com

The synergy between advanced theoretical models and experimental validation will accelerate the discovery of new reactions and applications for this compound.

Interdisciplinary Approaches in Materials Science and Analytical Chemistry

The unique electronic properties of the selenocyanate moiety, combined with its relationship to iodine, make it a compound of significant interest in interdisciplinary fields, most notably materials science and analytical chemistry.

Table 2: Performance Enhancement in qssDSSCs with Iodine-Selenocyanate Electrolyte
Electrolyte SystemKey AdvantagePerformance MetricReference
Iodine-Pseudohalogen (I₂/(SeCN)₂)Enhanced open-circuit voltageIncrease in Voc by up to 70 mV sci-hub.stacs.org
Iodine-Pseudohalogen (I₂/(SeCN)₂)Improved overall efficiency~70% enhancement vs. iodine-only electrolyte sci-hub.stacs.org
Iodine-Pseudohalogen (I₂/(SeCN)₂)Long-term stabilityStable efficiency of 7-8% for 1000h outdoors sci-hub.st

Analytical Chemistry: The reactivity of this compound and its precursors presents opportunities for developing new analytical methods. Hypervalent iodine reagents, used in the synthesis of selenocyanates, are known for their specific oxidative transformations. researchgate.netresearchgate.net This specificity could be harnessed to create novel sensors or derivatization agents for the detection and quantification of specific analytes. The complexation reaction between iodine and selenocyanate anions is another phenomenon that could be exploited for analytical purposes, such as in colorimetric or electrochemical sensing platforms. iaea.org Future work could explore the development of ISeCN-based chemosensors for ions or small molecules.

Untapped Reactivity Patterns and Mechanistic Complexities

Despite recent progress, the full scope of this compound's reactivity remains largely untapped, and many of its reaction mechanisms are not fully understood. Future research will delve into these complexities to unlock new synthetic transformations.

One area of interest is the further exploration of intramolecular reactions. For instance, the iodine-catalyzed synthesis of styrenyl selenocyanates can be followed by an intramolecular cyclization to afford benzoselenophenes, demonstrating the potential of ISeCN intermediates in cascade reactions to build complex heterocyclic systems. acs.orgconicet.gov.ar Understanding the factors that control these cyclizations could lead to new strategies for synthesizing a wide range of selenium-containing heterocycles.

The mechanistic dichotomy between radical and ionic pathways is another frontier. conicet.gov.arresearchgate.net Depending on the reaction conditions (e.g., presence of an oxidant, initiator, or light), selenocyanation can proceed through different intermediates, such as a selenocyanate radical-cation or an electrophilic selenenyl iodide species. conicet.gov.arresearchgate.net Detailed mechanistic studies, combining kinetic analysis, intermediate trapping, and computational modeling, are needed to fully map these reaction landscapes. This understanding is critical for controlling reaction outcomes and developing highly selective transformations.

Future research should also investigate the reactivity of the SeCN group itself within the this compound framework. While often seen as a precursor to other selenium functionalities, its unique electronic structure could be exploited in cycloadditions or as a ligand in organometallic catalysis. rsc.org The reaction of aryl selenocyanates with diaryliodonium salts to form unsymmetrical diarylselenides is an example of the sophisticated, atom-efficient bond-forming reactions that are possible. nih.govchemrxiv.orgacs.org Uncovering more of these untapped reactivity patterns is a key challenge that will define the next phase of this compound chemistry.

Q & A

Q. What are the established methods for synthesizing iodine selenocyanate in laboratory settings?

this compound can be synthesized via oxidation of potassium selenocyanate (KSeCN) with iodine pentafluoride (IF₅). The reaction typically occurs under anhydrous conditions, yielding a crystalline product. Key steps include stoichiometric control of IF₅ and KSeCN, inert atmosphere maintenance, and purification via vacuum sublimation. Characterization involves IR spectroscopy to confirm the Se–C≡N vibrational signature (~750 cm⁻¹) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., Se–C≡N stretching modes).
  • Raman Spectroscopy : Differentiates between selenium and iodine bonding environments.
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms purity.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-validation with quantum-chemical computations (e.g., DFT) is recommended to resolve ambiguities in vibrational assignments .

Q. How can researchers optimize reaction yields in selenocyanation reactions using this compound?

Utilize a Box-Behnken Design (BBD) or Central Composite Design (CCD) to systematically vary parameters such as temperature, solvent polarity (e.g., DMF vs. acetonitrile), and molar ratios. For example, Table 3 in demonstrates how a 3-variable BBD can maximize iodine number in related reactions. Response Surface Methodology (RSM) can then model interactions between variables .

Advanced Research Questions

Q. What mechanistic insights exist for selenocyanation reactions mediated by this compound?

Radical pathways dominate: this compound generates selenocyanate radicals (·SeCN) under photooxidative conditions, which attack substrates like indoles at the C-3 position (Fig. 3, ). Mechanistic validation requires electron paramagnetic resonance (EPR) to detect radical intermediates and kinetic isotope effect (KIE) studies to distinguish between radical and ionic pathways .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

Analyze variables such as:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may deactivate radicals.
  • Oxidant selection : IF₅ vs. milder oxidants (e.g., H₂O₂) alter reaction kinetics.
  • Temperature gradients : Microscale calorimetry can detect exothermic side reactions. Replicate studies under strictly controlled conditions and compare with computational models (e.g., transition state theory) .

Q. What advanced speciation methods are available for quantifying selenium derivatives in this compound reactions?

Brooks Applied Labs’ ultra-trace speciation method (detection limit: 0.005 µg/L) employs HPLC-ICP-MS to differentiate selenocyanate (SeCN⁻) from selenite (SeO₃²⁻), selenate (SeO₄²⁻), and organoselenium species. Validate with isotopically labeled internal standards (e.g., ⁷⁷Se) and cross-check via ion chromatography .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., radical vs. carbocation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • NBO Analysis : Quantify charge distribution in Se–I bonds. Pair computational results with experimental kinetics (e.g., stopped-flow UV-Vis) .

Methodological and Literature Review Questions

Q. What strategies ensure comprehensive literature reviews on this compound?

  • Use Semantic Scholar’s “Ask this paper” feature to extract methods/results from key publications ( ).
  • Search databases (SciFinder, Reaxys) with terms: “selenocyanogen,” “pseudohalogen chemistry,” and “radical selenocyanation.”
  • Prioritize studies with detailed experimental sections (per ) to ensure reproducibility .

Q. How should researchers formulate hypotheses about this compound’s role in novel reactions?

Develop testable hypotheses by:

  • Identifying gaps (e.g., unexplored substrates like heteroarenes).
  • Leveraging analogies (e.g., comparing SeCN⁻ with SCN⁻ in thiocyanation).
  • Framing questions as: “Does this compound facilitate electrophilic selenocyanation via a radical or ionic pathway in [substrate]?” .

Q. What criteria validate the reproducibility of this compound studies?

  • Full experimental protocols : Include molar ratios, solvent purification methods, and instrument calibration data.
  • Supporting Information : Provide raw spectral data (e.g., .cif files for XRD) and error margins for yields.
  • Negative Controls : Report failed attempts to highlight boundary conditions .

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